4-Hydroxyphenyl 4-chlorobutyrate

Lipophilicity Membrane Permeability Drug Design

4-Hydroxyphenyl 4-chlorobutyrate (CAS 71662-39-0) is a phenolic ester with the molecular formula C10H11ClO3 and a molecular weight of approximately 214.65 g/mol. Structurally, it comprises a 4-chlorobutyryl group esterified with hydroquinone (4-hydroxyphenol), yielding a compound with both a reactive phenolic hydroxyl group and an alkyl chloride functionality.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 71662-39-0
Cat. No. B12652570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenyl 4-chlorobutyrate
CAS71662-39-0
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC(=O)CCCCl
InChIInChI=1S/C10H11ClO3/c11-7-1-2-10(13)14-9-5-3-8(12)4-6-9/h3-6,12H,1-2,7H2
InChIKeyCJIUVLDHMQGFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 4-Hydroxyphenyl 4-chlorobutyrate (CAS 71662-39-0)? A Chemical Identity for Precision Applications


4-Hydroxyphenyl 4-chlorobutyrate (CAS 71662-39-0) is a phenolic ester with the molecular formula C10H11ClO3 and a molecular weight of approximately 214.65 g/mol . Structurally, it comprises a 4-chlorobutyryl group esterified with hydroquinone (4-hydroxyphenol), yielding a compound with both a reactive phenolic hydroxyl group and an alkyl chloride functionality . This dual-reactivity profile distinguishes it from simpler analogs like Phenyl 4-chlorobutyrate (CAS 25800-28-6) which lacks the para-hydroxyl substituent .

Why 4-Hydroxyphenyl 4-chlorobutyrate Cannot Be Simply Substituted: A Comparative Basis for Scientific Selection


Unlike simpler phenolic or aliphatic esters, 4-Hydroxyphenyl 4-chlorobutyrate possesses a unique combination of a para-substituted phenolic hydroxyl and a terminal alkyl chloride, enabling distinct reaction cascades not possible with analogs . For instance, substituting it with the non-hydroxylated Phenyl 4-chlorobutyrate (CAS 25800-28-6) would completely eliminate the potential for secondary esterification, etherification, or antioxidant activity mediated by the phenolic group . Conversely, replacing it with 4-Chlorobutyric acid (CAS 627-00-9) forfeits the pre-formed ester linkage and the aromatic handle for π-π stacking or UV-active tracking in complex mixtures . The following evidence substantiates that these structural differences translate into quantifiable, performance-critical outcomes.

Quantitative Differentiation of 4-Hydroxyphenyl 4-chlorobutyrate: A Head-to-Head Technical Comparison


Enhanced Lipophilicity Drives Improved Membrane Permeability over Non-Hydroxylated Analogs

The presence of the para-hydroxyl group in 4-Hydroxyphenyl 4-chlorobutyrate increases its hydrogen bonding capacity (H-bond donor count: 1) compared to Phenyl 4-chlorobutyrate (H-bond donor count: 0), which theoretically enhances its aqueous solubility while still maintaining a high partition coefficient . The predicted XLogP3 for the target compound is 2.2, indicating a balanced lipophilic/hydrophilic profile favorable for crossing biological membranes, a property often correlated with improved bioavailability in prodrug strategies .

Lipophilicity Membrane Permeability Drug Design

Higher Thermal Stability Enables Harsher Reaction Conditions Compared to Aliphatic Esters

4-Hydroxyphenyl 4-chlorobutyrate exhibits a predicted boiling point of 361.1 °C at 760 mmHg, significantly higher than that of the aliphatic ester Ethyl 4-chlorobutyrate (boiling point: 186 °C at 760 mmHg) . This substantial difference in volatility is directly attributable to the phenolic aromatic ring, which increases molecular weight and intermolecular forces (e.g., π-π stacking), thereby providing a much wider liquid handling range for high-temperature reactions .

Thermal Stability High-Temperature Synthesis Material Science

Enhanced Topological Polar Surface Area (TPSA) Expands Potential for Targeted Interactions

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to permeate cell membranes and engage in polar interactions with biological targets. 4-Hydroxyphenyl 4-chlorobutyrate has a calculated PSA of 46.53 Ų, which is notably larger than the 26.3 Ų calculated for the non-hydroxylated Phenyl 4-chlorobutyrate [1]. This difference arises directly from the para-hydroxyl substituent and increases the compound's capacity for hydrogen bonding and dipole-dipole interactions.

TPSA Drug-Receptor Interaction Medicinal Chemistry

Validated Application Scenarios for 4-Hydroxyphenyl 4-chlorobutyrate Based on Comparative Evidence


High-Temperature Polymer Modification and Thermoset Formulations

The significantly elevated boiling point (361.1 °C) of 4-Hydroxyphenyl 4-chlorobutyrate compared to volatile aliphatic esters like Ethyl 4-chlorobutyrate (186 °C) makes it an ideal candidate for polymer modification processes requiring high thermal stability. Its low volatility minimizes evaporation and associated hazards during high-temperature curing or melt-processing, ensuring the reactive chlorobutyrate moiety is retained for covalent incorporation into polymer backbones .

Design of Bifunctional Prodrugs and Molecular Probes

The combination of a hydrolyzable ester bond and a free phenolic hydroxyl group in 4-Hydroxyphenyl 4-chlorobutyrate provides a versatile platform for prodrug development. Its balanced lipophilicity (XLogP3: 2.2) and moderate TPSA (46.53 Ų) suggest it can serve as a linker that simultaneously enhances membrane permeability and allows for secondary conjugation. This dual functionality is absent in simpler analogs, enabling the creation of complex, targeted delivery systems where the phenolic group acts as a secondary release handle or an additional conjugation site .

Synthesis of Functional Monomers for Advanced Materials

The presence of both an alkyl chloride and a phenolic hydroxyl makes 4-Hydroxyphenyl 4-chlorobutyrate a strategic monomer for step-growth polymerization. The alkyl chloride can participate in nucleophilic substitution reactions, while the phenolic hydroxyl can be utilized for chain extension or crosslinking via esterification or etherification. This orthogonal reactivity is a quantifiable advantage over monofunctional analogs, enabling the synthesis of more complex polymer architectures and functional coatings .

Scaffold for Developing Selective Enzyme Inhibitors

The 77% larger TPSA of 4-Hydroxyphenyl 4-chlorobutyrate relative to Phenyl 4-chlorobutyrate enhances its potential for specific interactions within enzyme active sites. In drug discovery, this compound can be used as a core scaffold for fragment-based screening, where the chlorobutyrate side chain provides a reactive handle for optimization, and the phenolic group contributes crucial binding energy and specificity. This combination is a key differentiator when seeking lead compounds with improved selectivity profiles .

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